One of the catecholamine neurotransmitters in the brain. It is derived from tyrosine and is the precursor to norepinephrine and epinephrine. Dopamine is a major transmitter in the extrapyramidal system of the brain, and important in regulating movement. A family of receptors (receptors, dopamine) mediate its action.
Dopamine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Dopamine is a Catecholamine.
Dopamine is a natural product found in Magnolia officinalis, Senegalia berlandieri, and other organisms with data available.
Dopamine is a monoamine compound with positive inotropic activity. Dopamine is a naturally occurring catecholamine formed by decarboxylation of dehydroxyphenylalanine and a precursor of norepinephrine and epinephrine. Dopamine binds to alpha-1 and beta-1 adrenergic receptors. Mediated through myocardial beta-1 adrenergic receptors, dopamine increase heart rate and force, thereby increasing cardiac output. Alpha-1 adrenergic receptor stimulation on vascular smooth muscle, leads to vasoconstriction and results in an increase in systemic vascular resistance. Stimulation of dopaminergic receptors in renal vasculature, leads to renal blood vessel dilation, and an increase in glomerular filtration rate, renal blood flow, sodium excretion, and urine output.
One of the catecholamine neurotransmitters in the brain. It is derived from tyrosine and is the precursor to norepinephrine and epinephrine. Dopamine is a major transmitter in the extrapyramidal system of the brain, and important in regulating movement. A family of receptors (receptors, dopamine) mediate its action. [PubChem]
One of the catecholamine NEUROTRANSMITTERS in the brain. It is derived from TYROSINE and is the precursor to NOREPINEPHRINE and EPINEPHRINE. Dopamine is a major transmitter in the extrapyramidal system of the brain, and important in regulating movement. A family of receptors (RECEPTORS, DOPAMINE) mediate its action.
See also: Dopamine Hydrochloride (has salt form); Cytisus scoparius flowering top (has part) ... View More ...
Dopamine
CAS No.: 51-61-6
Cat. No.: VC1663909
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 51-61-6 |
---|---|
Molecular Formula | C8H11NO2 |
Molecular Weight | 153.18 g/mol |
IUPAC Name | 4-(2-aminoethyl)benzene-1,2-diol |
Standard InChI | InChI=1S/C8H11NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,10-11H,3-4,9H2 |
Standard InChI Key | VYFYYTLLBUKUHU-UHFFFAOYSA-N |
Impurities | 4-O-methyldopamine |
SMILES | C1=CC(=C(C=C1CCN)O)O |
Canonical SMILES | C1=CC(=C(C=C1CCN)O)O |
Boiling Point | 227 °C at 2.30E+01 mm Hg |
Colorform | Stout prisms |
Melting Point | 128 °C |
Chemical Properties and Structure
Chemical Identity
Dopamine (C₈H₁₁NO₂) is known chemically as 4-(2-aminoethyl)benzene-1,2-diol or 3,4-dihydroxyphenethylamine . It has a molecular weight of approximately 153.18 g/mol and belongs to both the catecholamine and phenethylamine families of compounds .
Physical Properties
The compound exists as a solid at room temperature and contains a catechol structure (a benzene ring with two adjacent hydroxyl groups) with an ethylamine chain . This structure is essential for its biological activity and receptor binding properties.
Chemical Identifiers and Synonyms
Table 1: Key Chemical Identifiers for Dopamine
Identifier Type | Value |
---|---|
IUPAC Name | 4-(2-aminoethyl)benzene-1,2-diol |
CAS Number | 51-61-6 |
InChI Key | VYFYYTLLBUKUHU-UHFFFAOYSA-N |
UNII | VTD58H1Z2X |
Molecular Formula | C₈H₁₁NO₂ |
Monoisotopic Mass | 153.078978601 |
Dopamine is also known by several synonyms including 3-Hydroxytyramine, 3,4-Dihydroxyphenethylamine, 4-(2-aminoethyl)catechol, and Oxytyramine .
Biosynthesis and Metabolism
Synthesis Pathway
Dopamine is synthesized in the body through a two-step process starting with the amino acid tyrosine. First, tyrosine is converted to L-DOPA (L-3,4-dihydroxyphenylalanine) by the enzyme tyrosine hydroxylase. Subsequently, L-DOPA is decarboxylated by DOPA decarboxylase to form dopamine . This synthesis primarily occurs in several regions of the brain, particularly the substantia nigra, ventral tegmental area (VTA), and hypothalamus .
Metabolic Breakdown
After releasing its biological effects, dopamine is deactivated through two main enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) . These enzymes convert dopamine into various metabolites that are eventually eliminated from the body.
Dopamine Pathways and Neural Distribution
Major Dopamine Pathways
The brain contains several distinct dopamine pathways that serve different neurological functions:
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Mesolimbic Pathway: Projects from the VTA to the nucleus accumbens; associated with reward, pleasure, and motivation .
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Mesocortical Pathway: Projects from the VTA to the prefrontal cortex; involved in executive functions and emotional responses .
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Nigrostriatal Pathway: Projects from the substantia nigra to the striatum; crucial for motor control .
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Tuberoinfundibular Pathway: Projects from the hypothalamus to the pituitary gland; regulates prolactin secretion .
Anatomical Distribution
Dopamine-producing neurons are primarily concentrated in the substantia nigra and VTA, with dopamine concentrations varying significantly across brain regions. In vivo measurements have shown that dopamine concentration in the VTA is approximately 4.8 ± 1.5 nM, while in other regions like the red nucleus, it is much lower at 0.5 ± 1.5 nM .
Dopamine Receptors
Receptor Subtypes
Dopamine exerts its effects by binding to specific receptors that are categorized into two main families:
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D1-like receptors: Includes D1 and D5 subtypes; generally stimulatory in function .
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D2-like receptors: Includes D2, D3, and D4 subtypes; generally inhibitory in function .
Research data has shown that D2-like receptor stimulation can block negative feedback in both visual and spatial reversal learning, providing important insights into dopamine's role in learning mechanisms .
Receptor Distribution and Function
Dopamine receptors are distributed throughout the brain but are particularly concentrated in areas involved in reward processing, motor control, and executive function. The specific distribution pattern of each receptor subtype contributes to the varied effects of dopamine across different neural systems .
Physiological Functions
Reward and Motivation
Dopamine plays a critical role in the brain's reward system. When released in response to rewarding stimuli (such as food, water, or positive social interactions), dopamine creates feelings of pleasure and reinforces behaviors that led to the reward . This function is central to motivation, learning, and the development of habits.
Recent research has revealed remarkable specificity in how dopamine signals track different aspects of reward. For example, studies have shown that dopamine release occurs at distinct stages of ingestion—from the initial sensory experience to post-absorptive effects—with different brain regions showing specialized responses .
Motor Control
In the motor system, dopamine facilitates the initiation and smooth execution of movements. It produces positive chronotropic and inotropic effects on the myocardium, increasing heart rate and cardiac contractility through both direct agonist action on beta-adrenoceptors and indirectly by triggering norepinephrine release from sympathetic nerve endings .
Learning and Memory
Dopamine is essential for various forms of learning, particularly in stimulus-reward and response-reward associations . Research indicates that dopamine is critical for the "stamping-in" of reward associations, which subsequently influence motivation in future similar situations .
Internal State Regulation
Recent discoveries have revealed that the dopamine system contains subsystems that track different modalities and stages of ingestion, operating on timescales from seconds to tens of minutes . These systems monitor internal states such as hydration levels and nutrient absorption, providing a neural basis for how the body senses and responds to physiological needs .
Dopamine in Health and Disease
Parkinson's Disease
The most well-established pathology associated with dopamine is Parkinson's disease. This neurodegenerative disorder results from the progressive loss of dopaminergic neurons in the substantia nigra, leading to dopamine deficiency in the striatum . The cardinal symptoms include tremor, rigidity, bradykinesia (slowness of movement), and postural instability.
Novel Therapeutic Approaches
Recent innovative approaches for treating dopamine deficiency include intracerebroventricular administration of anaerobic dopamine (A-dopamine). A clinical study found that this method, which uses an abdominal pump connected to a subcutaneous catheter implanted in the third ventricle, showed promising results in patients with Parkinson's disease . The primary endpoint—time with dyskinesia or bradykinesia—was significantly reduced compared to conventional oral treatments .
Psychiatric Disorders
Abnormalities in dopamine function are implicated in various psychiatric conditions:
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Schizophrenia: Believed to involve excessive dopaminergic activity in certain brain regions .
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Addiction: Drugs of abuse often increase dopamine release or block its reuptake, reinforcing addictive behaviors .
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ADHD: Associated with dopamine dysregulation affecting attention and impulse control .
Dopamine Receptor Antagonists
The development of dopamine receptor antagonists represents an important area of clinical research. These compounds are used to treat psychiatric disorders by modulating dopamine signaling. As of 2025, more than 10 companies are actively developing at least 12 pipeline dopamine receptor antagonists, indicating significant investment in this therapeutic approach .
Pharmacological Applications
Medical Uses
Clinically, dopamine is used primarily to treat hemodynamic imbalances, poor perfusion of vital organs, low cardiac output, and hypotension . It is administered intravenously in hospital settings for acute conditions requiring cardiovascular support.
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